![molecular formula C21H26ClN5O2 B2495829 7-(4-氯苄基)-1,3-二甲基-8-[(4-甲基哌啶-1-基)甲基]-3,7-二氢-1H-嘌呤-2,6-二酮 CAS No. 851938-32-4](/img/structure/B2495829.png)
7-(4-氯苄基)-1,3-二甲基-8-[(4-甲基哌啶-1-基)甲基]-3,7-二氢-1H-嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The chemical compound under discussion belongs to a broad category of purine-2,6-dione derivatives, a class known for its versatile pharmacological properties, including potential psychotropic activity. The focus here is on the compound's synthesis, structural characteristics, and a range of chemical and physical properties without delving into its pharmacological applications or side effects.
Synthesis Analysis
Synthesis of this compound and its derivatives involves strategies aimed at modifying the purine-2,6-dione skeleton to enhance its interaction with various biological targets. Such modifications typically include the introduction of hydrophobic substituents at strategic positions or the elongation of linkers between functional groups and the core purine structure to explore their effects on binding affinities and functional activities at receptor sites (Chłoń-Rzepa et al., 2013).
Molecular Structure Analysis
The structural elucidation of this compound involves spectroscopic methods like NMR, MS, and possibly X-ray crystallography to confirm its molecular framework. The configuration of substituents around the purine core significantly impacts its molecular interactions and potential biological activities. These structures are analyzed for conformational details and electronic properties that predict reactivity and interaction patterns (Gobouri, 2020).
Chemical Reactions and Properties
This compound's chemical reactivity encompasses a range of transformations, including nucleophilic substitutions facilitated by the presence of halogen atoms or electrophilic sites within the molecular structure. These reactions are critical for further chemical modifications or for probing the functional groups' roles in biological interactions (Khaliullin & Shabalina, 2020).
科学研究应用
受体亲和力和药理潜力
一项关于一系列8-氨基烷基氨基衍生物的研究,这些衍生物是7-取代的1,3-二甲基-3,7-二氢嘌呤-2,6-二酮的近似物,显示出作为5-HT1A、5-HT2A和5-HT7受体配体的潜力。这些化合物已经被评估其精神药理活性,特别是其抗抑郁和抗焦虑特性。这表明对嘌呤-2,6-二酮结构的修饰,比如引入芳基烷基/烯丙基取代基,可以导致新的具有有望在心理健康障碍中应用的治疗潜力的5-羟色胺受体配体的开发(Chłoń-Rzepa等,2013)。
镇痛和抗炎特性
另一个关于嘌呤-2,6-二酮衍生物的研究方向,类似于焦点化合物,涉及它们的镇痛和抗炎效果。一项关于新的8-甲氧基-1,3-二甲基-2,6-二氧嘌呤-7-基衍生物的研究,这些衍生物带有羧基、酯基或酰胺基团,显示出显著的镇痛活性。其中一些化合物在标准疼痛模型中表现优于乙酰水杨酸等参考药物,表明它们有潜力成为新的镇痛和抗炎药物(Zygmunt et al., 2015)。
作用机制
Target of Action
The primary targets of this compound are yet to be definitively identified. Related compounds have shown activity againstPlasmodium falciparum , the parasite responsible for malaria
Mode of Action
The exact mode of action of this compound is currently unknown. It is hypothesized that it may interact with its targets in a manner similar to other piperidine derivatives, which have been shown to inhibit parasite growth . The compound’s interaction with its targets could lead to changes in the parasite’s metabolic processes, ultimately leading to its death.
Biochemical Pathways
Given the compound’s potential antimalarial activity, it may affect pathways related to the survival and replication of the plasmodium falciparum parasite
Result of Action
The result of the compound’s action is hypothesized to be the inhibition of Plasmodium falciparum growth, potentially leading to the death of the parasite . This could result in the alleviation of malaria symptoms in infected individuals.
属性
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-14-8-10-26(11-9-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-4-6-16(22)7-5-15/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUKFOUGGBGTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

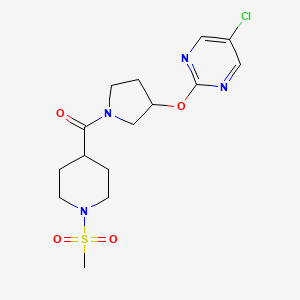
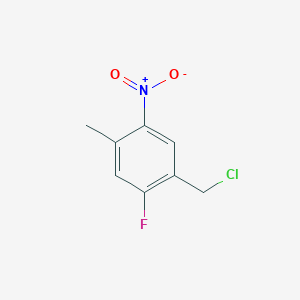

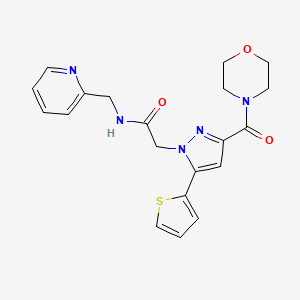
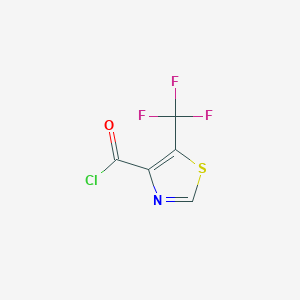
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495753.png)


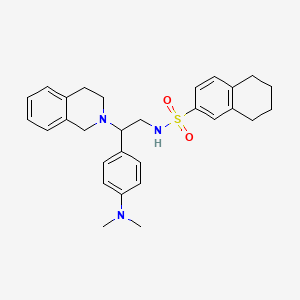

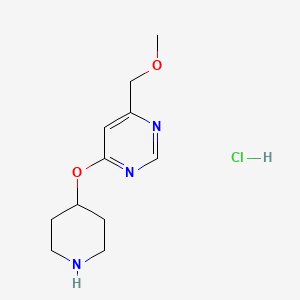
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2495764.png)
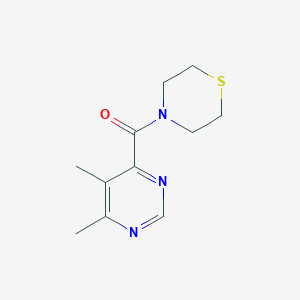
![[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2495768.png)